molecular formula C10H10O5 B8484038 Methyl 2,3-methylenedioxy-4-methoxybenzoate

Methyl 2,3-methylenedioxy-4-methoxybenzoate

Cat. No. B8484038
M. Wt: 210.18 g/mol
InChI Key: INTJVRIGDKZOJI-UHFFFAOYSA-N
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Patent
US05612341

Procedure details

Compound 121 (16.12 g, 0.081 mol) was dissolved in 500 mL of DMF. Then 100 mL of methylene chloride and 26 g (0.464 mol) of potassium carbonate were added. The mixture was heated to 105° C. with vigorous stirring for 6 hours. The potassium carbonate was filtered and the DMF was removed in vacuo. The residue was poured into ice-water and let stand overnight. The precipitated product 122 was filtered and washed with water until neutral. The dried gray white solid weighed 15.60 g (yield 91%) and was recrystallized from methanol as brilliant long needles, m.p. 122°-124° C. IR cm-1 1710 (ester C=O); 1H NMR δ ppm 3.90 (s, 3H, OCH3), 3.95 (s, 3H, ArOCH3), 6.11 (s, 2H, OCH2O), 6.57 and 7.45 (each d, J=9 Hz, 1H, ArH). Anal. (C10H10O5)C, H.
Quantity
16.12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH2:15](Cl)Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:15]1[O:12][C:11]2[C:2](=[C:3]([CH:8]=[CH:9][C:10]=2[O:13][CH3:14])[C:4]([O:6][CH3:7])=[O:5])[O:1]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.12 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The potassium carbonate was filtered
CUSTOM
Type
CUSTOM
Details
the DMF was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water
WAIT
Type
WAIT
Details
let stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated product 122 was filtered
WASH
Type
WASH
Details
washed with water until neutral
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol as brilliant long needles, m.p. 122°-124° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1OC2=C(C(=O)OC)C=CC(=C2O1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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